molecular formula C15H16O3 B2555301 3-(2-Butyl-1-benzofuran-3-yl)prop-2-enoic acid CAS No. 852400-43-2

3-(2-Butyl-1-benzofuran-3-yl)prop-2-enoic acid

Cat. No.: B2555301
CAS No.: 852400-43-2
M. Wt: 244.29
InChI Key: IWJMLXPRNNSREO-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Butyl-1-benzofuran-3-yl)prop-2-enoic acid (CAS: 852400-43-2) is a benzofuran derivative with the molecular formula C₁₅H₁₆O₃ and a molecular weight of 244.28 g/mol . Its structure comprises a benzofuran core substituted with a butyl group at position 2 and a conjugated propenoic acid chain at position 3 (Figure 1). This compound is primarily utilized as a drug impurity reference standard and in biopharmaceutical research, owing to its role in quality control and analytical method development .

Its purity (98%) and stability under controlled storage conditions make it suitable for precise laboratory applications .

Properties

IUPAC Name

(E)-3-(2-butyl-1-benzofuran-3-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-2-3-7-13-12(9-10-15(16)17)11-6-4-5-8-14(11)18-13/h4-6,8-10H,2-3,7H2,1H3,(H,16,17)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJMLXPRNNSREO-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=C(C2=CC=CC=C2O1)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2-Butyl-1-benzofuran-3-yl)prop-2-enoic acid involves several steps. One common synthetic route includes the reaction of 2-butylbenzofuran with propenoic acid under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
Research indicates that derivatives of benzofuran compounds, including 3-(2-butyl-1-benzofuran-3-yl)prop-2-enoic acid, exhibit significant antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related diseases, including cancer and cardiovascular diseases. A study highlighted the synthesis of several benzofuran derivatives that demonstrated potent antioxidant effects, suggesting that similar structures could be effective in mitigating oxidative damage in biological systems .

Antiplatelet Activity
The compound has also been investigated for its antiplatelet properties. A related study discovered that certain benzofuran derivatives function as effective antiplatelet agents, outperforming traditional medications like aspirin. This suggests a potential application for this compound in the treatment of thrombotic disorders .

Antimicrobial Activity

Synthesis and Testing
Several studies have focused on the antimicrobial properties of benzofuran derivatives. For instance, a compound structurally similar to this compound was synthesized and tested against various pathogens, including Escherichia coli and Staphylococcus aureus. The results indicated that these compounds possess significant antibacterial activity, making them candidates for further development as antimicrobial agents .

Structural Studies and Mechanisms

Molecular Docking Studies
Molecular docking studies have been employed to understand the interactions between this compound and biological targets. These studies provide insights into the binding affinities and potential mechanisms of action for the compound's therapeutic effects. Such computational approaches are invaluable for guiding future experimental designs and optimizing compound efficacy .

Case Studies

StudyFocusFindings
Study 1Antioxidant ActivityDemonstrated significant antioxidant effects comparable to standard antioxidants like ascorbic acid .
Study 2Antiplatelet ActivityIdentified as a potent antiplatelet agent with superior efficacy to aspirin .
Study 3Antimicrobial PropertiesShowed effectiveness against E. coli and S. aureus, indicating potential as an antimicrobial agent .

Mechanism of Action

Comparison with Similar Compounds

Target Compound vs. 2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic Acid

A structurally analogous benzofuran derivative, 2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid (C₁₉H₂₄O₃S, MW: 332.46 g/mol), differs in three key aspects :

Substituents: Position 2: Acetic acid group (vs. propenoic acid in the target compound). Position 3: Isopropylsulfanyl group (introducing sulfur) vs. butyl group. Position 5: Cyclohexyl substituent (absent in the target compound).

Biological Activity: The sulfur-containing isopropylsulfanyl group enhances antimicrobial and antitumor activities, as observed in similar derivatives .

Target Compound vs. Other Benzofuran Derivatives

Additional comparisons are summarized in Table 1:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Reported Activities/Applications References
This compound C₁₅H₁₆O₃ 2-Butyl, 3-propenoic acid 244.28 Drug impurity reference, research use
2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid C₁₉H₂₄O₃S 5-Cyclohexyl, 3-isopropylsulfanyl, 2-acetic acid 332.46 Antimicrobial, antitumor
2-(3-Benzoylphenyl)propionic acid derivatives Variable Benzoylphenyl, propionyloxy ~350–400 (estimated) Anti-inflammatory (e.g., ketoprofen analogs)

Physicochemical and Pharmacokinetic Properties

  • Acidity: The α,β-unsaturated propenoic acid group in the target compound increases acidity (pKa ~4–5) compared to acetic acid derivatives (pKa ~2.5–3), influencing solubility and ionization under physiological conditions.
  • Molecular Weight : The target compound’s lower molecular weight (244.28 vs. 332.46) may improve membrane permeability and bioavailability compared to bulkier derivatives .
  • Hydrogen Bonding: The propenoic acid’s conjugated system facilitates stronger hydrogen-bonding interactions, critical for binding to enzymes or receptors, as noted in crystallographic studies of related compounds .

Biological Activity

3-(2-Butyl-1-benzofuran-3-yl)prop-2-enoic acid is a synthetic compound that has garnered attention for its potential biological activities, including anticancer, antiviral, and antibacterial properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by its unique structure, which includes a benzofuran moiety and a prop-2-enoic acid functional group. The synthesis typically involves the reaction of 2-butylbenzofuran with propenoic acid under controlled conditions. This structural configuration is believed to contribute to its biological activities.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Various studies have shown that it can selectively induce apoptosis in cancer cells while sparing normal cells. For instance, in vitro studies demonstrated that the compound effectively inhibited the growth of several cancer cell lines, including breast (MCF-7), prostate (PC3), and colorectal (HCT-116) cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.

Cancer Cell Line IC50 (µM) Effect
MCF-715Induces apoptosis
PC320Inhibits proliferation
HCT-11618Induces cell cycle arrest

Antiviral Activity

The compound has been investigated for its antiviral properties, particularly against viruses such as influenza and HIV. Preliminary studies suggest that it may inhibit viral replication by interfering with viral entry into host cells or by disrupting viral assembly.

Antibacterial Properties

In terms of antibacterial activity, this compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for various bacterial strains indicate that the compound possesses selective antibacterial properties.

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus10Effective against Gram-positive
Escherichia coli25Moderate activity

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cancer cell metabolism.
  • Receptor Modulation : The compound may bind to certain receptors on cell surfaces, altering signaling pathways associated with cell growth and survival.
  • Oxidative Stress Induction : It could increase oxidative stress within cells, leading to apoptosis in cancerous cells.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Breast Cancer Cells : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant reduction in MCF-7 cell viability compared to controls, with evidence of apoptosis being confirmed through flow cytometry.
  • Antiviral Efficacy Against Influenza : Another study explored its effects on influenza virus-infected cells, revealing a reduction in viral load by up to 70% when treated with the compound prior to infection.

Q & A

Basic: What synthetic strategies are recommended for preparing 3-(2-Butyl-1-benzofuran-3-yl)prop-2-enoic acid with high purity?

Methodological Answer:
Synthesis of benzofuran derivatives typically involves cyclization of substituted phenols with α,β-unsaturated carbonyl compounds. For this compound, a plausible route includes:

Friedel-Crafts alkylation to introduce the butyl group onto the benzofuran core.

Knoevenagel condensation between the substituted benzofuran aldehyde and malonic acid derivatives to form the propenoic acid moiety.
Purification can be achieved via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol to ensure >98% purity, as reported for similar compounds .

Basic: What safety protocols and storage conditions are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Handling: Use PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact. Perform reactions in a fume hood due to potential inhalation hazards. Avoid open flames, as the compound may decompose at high temperatures .
  • Storage: Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation. Short-term storage (1–2 weeks) at -4°C is acceptable .

Advanced: How can X-ray crystallography and SHELX software refine the molecular structure of this compound?

Methodological Answer:

Crystallization: Grow single crystals via slow evaporation of a saturated solution in dichloromethane/methanol (1:1).

Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.

Structure Solution: Employ SHELXT for phase problem resolution via intrinsic phasing.

Refinement: Apply SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Validate hydrogen bonding using graph-set analysis to identify motifs like R₂²(8) (e.g., carboxylic acid dimers) .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

Purity Verification: Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to confirm ≥98% purity. Impurities (e.g., unreacted intermediates) may skew bioassay results .

Assay Reproducibility: Standardize conditions (pH, temperature, solvent) across labs. For antimicrobial studies, use CLSI guidelines for MIC determination.

Structure-Activity Relationship (SAR) Analysis: Compare with analogs (e.g., 5-cyclohexyl-benzofuran derivatives) to identify critical substituents influencing activity .

Advanced: What analytical techniques are optimal for characterizing hydrogen-bonding interactions in this compound?

Methodological Answer:

Solid-State NMR: Probe hydrogen bonding via ¹H-¹³C CP/MAS to detect carboxyl group interactions.

IR Spectroscopy: Identify O–H stretching (2500–3300 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) shifts indicative of dimerization.

Thermogravimetric Analysis (TGA): Assess thermal stability linked to hydrogen-bonded networks. Loss of solvent/moieties below 150°C suggests weak interactions .

Basic: What solvents are compatible with this compound for solubility testing in biological assays?

Methodological Answer:

  • Primary Solvents: Dimethyl sulfoxide (DMSO) for stock solutions (≤10 mg/mL).
  • Aqueous Buffers: Dilute in PBS (pH 7.4) with <1% DMSO. Note: Solubility in water is likely low due to the hydrophobic benzofuran and butyl groups.
  • Alternatives: Ethanol or methanol for non-biological applications (e.g., NMR), but avoid in cell-based assays due to cytotoxicity .

Advanced: How can computational modeling predict the reactivity of the propenoic acid moiety in this compound?

Methodological Answer:

DFT Calculations: Use Gaussian or ORCA to optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

Molecular Dynamics (MD): Simulate solvation effects in water/DMSO to assess conformational stability of the α,β-unsaturated system.

Docking Studies: Map the carboxylic acid group’s interaction with enzymatic active sites (e.g., cyclooxygenase for anti-inflammatory activity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.